3'-Fluoro-biphenyl-4-ylamine

Catalog No.
S798486
CAS No.
5728-66-5
M.F
C12H10FN
M. Wt
187.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-biphenyl-4-ylamine

CAS Number

5728-66-5

Product Name

3'-Fluoro-biphenyl-4-ylamine

IUPAC Name

4-(3-fluorophenyl)aniline

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

InChI

InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2

InChI Key

DOUHEBIOTFMLAJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N

3'-Fluoro-biphenyl-4-ylamine, with the chemical formula C12H10FNC_{12}H_{10}FN, is an organic compound characterized by a biphenyl structure where a fluorine atom is substituted at the 3' position and an amine group at the 4 position of one of the phenyl rings. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its molecular structure contributes to its unique physical and chemical properties, which are important for its functionality in

Due to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions, allowing for the introduction of different substituents.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic system, often directing electrophiles to specific positions on the ring.
  • Coupling Reactions: This compound can be involved in cross-coupling reactions, particularly with boronic acids, leading to more complex aromatic compounds .

Research indicates that 3'-fluoro-biphenyl-4-ylamine exhibits biological activity that may be relevant for medicinal chemistry. It has been shown to possess:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound can inhibit bacterial growth.
  • Potential Anticancer Activity: Preliminary investigations indicate that it may have effects on cancer cell lines, although further research is needed to fully understand its mechanisms and efficacy .

The synthesis of 3'-fluoro-biphenyl-4-ylamine can be achieved through several methods:

  • Boronate Coupling: One common method involves the reaction of 3-fluorophenylboronic acid with 4-bromoaniline. This reaction typically requires a palladium catalyst and base conditions.
  • Reduction Reactions: Another approach includes reducing nitro or other functional groups on biphenyl derivatives to yield the amine.
  • Direct Fluorination: Fluorination of biphenyl compounds under controlled conditions can also yield this compound .

3'-Fluoro-biphenyl-4-ylamine has potential applications across various domains:

  • Pharmaceuticals: It may serve as a building block for drug development, particularly in creating compounds with antimicrobial or anticancer properties.
  • Materials Science: The compound's unique electronic properties make it useful in developing organic electronic materials, such as OLEDs (Organic Light Emitting Diodes).
  • Chemical Research: It is utilized in synthetic organic chemistry for constructing complex molecular architectures .

Interaction studies involving 3'-fluoro-biphenyl-4-ylamine focus on its reactivity with other chemical entities and biological systems:

  • Reactivity with Nucleophiles: The amine group allows it to interact with various electrophiles, facilitating diverse synthetic pathways.
  • Biological Interactions: Studies have begun to explore how this compound interacts with biological targets, particularly in terms of binding affinity and mechanism of action against pathogens or cancer cells .

Several compounds share structural similarities with 3'-fluoro-biphenyl-4-ylamine. These include:

Compound NameStructural FeaturesUnique Aspects
4-FluoroanilineAmino group at para positionSimpler structure; lacks biphenyl framework
3-FluorobiphenylFluorine at 3 position on biphenylNo amine group; mainly used in materials
4-AminobiphenylAmino group at para positionLacks fluorine; used in dye synthesis
3-Fluoro-[1,1'-biphenyl]-4-amineSimilar biphenyl structureDifferent substitution pattern

These compounds highlight the uniqueness of 3'-fluoro-biphenyl-4-ylamine through its specific substitution pattern and functional groups, which influence its reactivity and potential applications in various fields .

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3'-Fluoro-biphenyl-4-ylamine

Dates

Last modified: 08-15-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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